4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
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Overview
Description
4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core substituted with a phenylsulfonyl group at the 4-position and a piperidin-1-ylcarbonyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidin-1-ylcarbonyl Group: The piperidin-1-ylcarbonyl group can be attached through acylation reactions using piperidine and a suitable acylating agent like acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce a physiological response.
Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)pyridine
- 4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)isoquinoline
- 4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)benzene
Uniqueness
4-(benzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a phenylsulfonyl group and a piperidin-1-ylcarbonyl group makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(23-13-7-2-8-14-23)18-15-22-19-12-6-5-11-17(19)20(18)27(25,26)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIQWDEIHRYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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